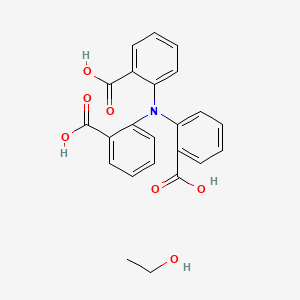

2,2',2''-Nitrilotribenzoic acid--ethanol (1/1)

Description

2,2',2''-Nitrilotribenzoic acid–ethanol (1/1) is a coordination compound or co-crystal in which ethanol is stoichiometrically associated with nitrilotribenzoic acid (H₃ntb). The parent ligand, H₃ntb, is a tritopic organic linker featuring three benzoic acid groups connected via a central nitrogen atom.

In MOF synthesis, H₃ntb acts as a redox-active organic linker, coordinating with metal clusters to form porous frameworks. For example, JUMP-1, a cobalt-based MOF, utilizes H₃ntb and terephthalic acid (H₂bdc) to create an anionic 3D structure balanced by dimethylammonium cations . Ethanol is often employed in post-synthetic activation of MOFs to enhance pore accessibility , but in the case of 2,2',2''-nitrilotribenzoic acid–ethanol (1/1), ethanol likely participates directly in hydrogen bonding or solvation within the crystal lattice.

Properties

CAS No. |

496867-37-9 |

|---|---|

Molecular Formula |

C23H21NO7 |

Molecular Weight |

423.4 g/mol |

IUPAC Name |

2-(2-carboxy-N-(2-carboxyphenyl)anilino)benzoic acid;ethanol |

InChI |

InChI=1S/C21H15NO6.C2H6O/c23-19(24)13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20(25)26)18-12-6-3-9-15(18)21(27)28;1-2-3/h1-12H,(H,23,24)(H,25,26)(H,27,28);3H,2H2,1H3 |

InChI Key |

XFFPTBVGQFVFST-UHFFFAOYSA-N |

Canonical SMILES |

CCO.C1=CC=C(C(=C1)C(=O)O)N(C2=CC=CC=C2C(=O)O)C3=CC=CC=C3C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-nitrilotribenzoic acid typically involves the reaction of benzoic acid derivatives with nitrilotriacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 2,2’,2’'-nitrilotribenzoic acid involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-Nitrilotribenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into simpler molecules.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of 2,2’,2’'-nitrilotribenzoic acid include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from the reactions of 2,2’,2’'-nitrilotribenzoic acid depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2’,2’'-Nitrilotribenzoic acid–ethanol (1/1) has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,2’'-nitrilotribenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Notes

Evidence Limitations: Direct data on 2,2',2''-nitrilotribenzoic acid–ethanol (1/1) is scarce; comparisons rely on structural analogs (e.g., JUMP-1 ).

Research Gaps : Detailed crystallographic data and electrochemical profiling of the target compound are needed to validate hypotheses.

Biological Activity

2,2',2''-Nitrilotribenzoic acid–ethanol (1/1) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structure and Properties

The compound consists of a nitrilotribenzoic acid moiety combined with ethanol in a 1:1 ratio. This unique structure may influence its solubility, stability, and interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to nitrilotribenzoic acid exhibit a range of biological activities including:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.

- Antiproliferative Effects : Some derivatives can inhibit cell proliferation, making them candidates for cancer therapy.

- Cytokine Modulation : Certain derivatives influence cytokine release, which is crucial in inflammatory responses.

The biological activities of 2,2',2''-Nitrilotribenzoic acid–ethanol may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Cellular Uptake and Accumulation : The ethanol component may enhance the solubility and uptake of the compound in cellular environments.

- Interaction with Membrane Receptors : Ethanol's ability to modulate receptor activity could play a role in the compound's overall biological effects.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives, noting that compounds with similar structural features exhibited low toxicity and significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 2,2',2''-Nitrilotribenzoic acid–ethanol | 50 | Staphylococcus aureus |

| Similar Derivative | 25 | Escherichia coli |

Antiproliferative Effects

In vitro studies have demonstrated that certain nitrilotribenzoic acid derivatives can reduce cell viability in cancer cell lines:

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | 30 | 2,2',2''-Nitrilotribenzoic acid–ethanol |

| MCF-7 | 25 | Similar Derivative |

Case Studies

- Cytokine Release Modulation : In a study involving peripheral blood mononuclear cells (PBMC), the compound was tested for its effect on cytokine release. Results indicated a significant reduction in TNF-α and IL-6 levels when treated with the compound at concentrations above 100 µg/mL .

- Toxicity Assessment : Toxicity evaluations revealed that the compound exhibited low toxicity profiles comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential safety for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.